Equipotent NF-κB Inhibition with Parthenolide in HeLa Cells
In a direct comparative study, isohelenin and parthenolide were found to be equipotent in preventing NF-κB activation, with both compounds achieving complete inhibition at a concentration of 5 μM in HeLa cells [1]. This was determined via electrophoretic mobility shift assays (EMSA) following phorbol 12-myristate 13-acetate (PMA) stimulation. Both compounds also prevented IL-6 promoter-driven transcription.
| Evidence Dimension | Complete inhibition of NF-κB activation (concentration) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Parthenolide: 5 μM |
| Quantified Difference | Equipotent (no significant difference) |
| Conditions | HeLa cells stimulated with PMA; assessed by electrophoretic mobility shift assay (EMSA) |
Why This Matters
This establishes isohelenin's benchmark potency against a widely used reference SL, validating its use as a direct alternative to parthenolide in NF-κB inhibition assays where equipotency is required.
- [1] Bork, P. M., Schmitz, M. L., Kuhnt, M., Escher, C., & Heinrich, M. (1997). Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-κB. FEBS Letters, 402(1), 85-90. View Source
